
2-シクロペンチル-N-(2-(ピリミジン-5-イル)エチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound that belongs to the class of acetamides It features a cyclopentyl group attached to the nitrogen atom of an acetamide moiety, with a pyrimidin-5-yl ethyl substituent
科学的研究の応用
2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following steps:
Formation of the Pyrimidin-5-yl Ethyl Intermediate: This step involves the preparation of the pyrimidin-5-yl ethyl intermediate through a series of reactions starting from pyrimidine. Common reagents used in this step include alkyl halides and bases.
Acylation Reaction: The pyrimidin-5-yl ethyl intermediate is then subjected to an acylation reaction with cyclopentylamine and acetic anhydride to form the final product, 2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide. The reaction is typically carried out under mild conditions with a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
作用機序
The mechanism of action of 2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-cyclopentyl-N-(2-(pyridin-5-yl)ethyl)acetamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
2-cyclopentyl-N-(2-(pyrimidin-4-yl)ethyl)acetamide: Similar structure with the pyrimidine ring substituted at the 4-position.
2-cyclopentyl-N-(2-(pyrimidin-6-yl)ethyl)acetamide: Similar structure with the pyrimidine ring substituted at the 6-position.
Uniqueness
2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-cyclopentyl-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(7-11-3-1-2-4-11)16-6-5-12-8-14-10-15-9-12/h8-11H,1-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYHJENSIMDJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2360865.png)
![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)
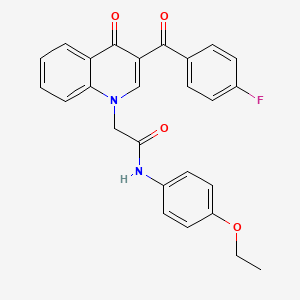
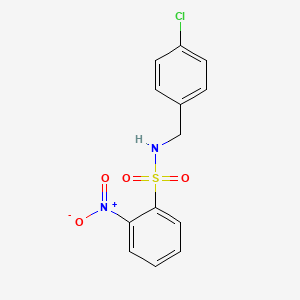
![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)
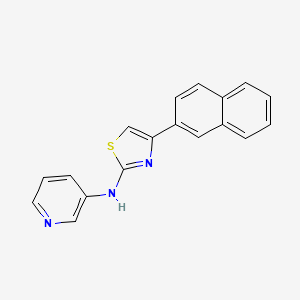
![N-[(oxiran-2-yl)methyl]naphthalen-1-amine](/img/structure/B2360876.png)
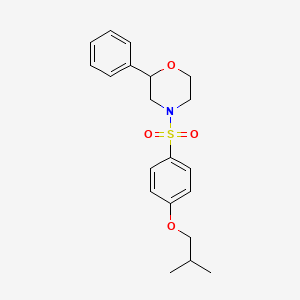
![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)
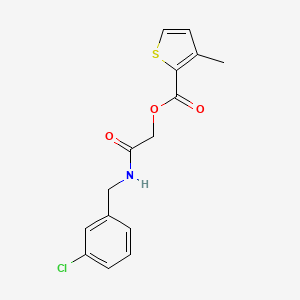
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)
![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)
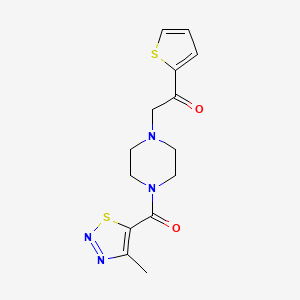
![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
